N-Methyl-3-(piperidin-4-yl)benzamide hydrochloride
Description
Structural Significance of Piperidine-Benzamide Hybrid Architectures
The molecular architecture of this compound exemplifies strategic hybridization in medicinal chemistry. The compound features a benzamide group linked via a methylene bridge to a piperidine ring, creating a dual pharmacophore system. The benzamide moiety provides a planar aromatic surface capable of π-π stacking and hydrogen bonding, while the piperidine ring introduces conformational flexibility and basicity, facilitating interactions with hydrophobic pockets and ionizable biological targets.
The hydrochloride salt form plays a critical role in modulating physicochemical properties. Protonation of the piperidine nitrogen (pKa ~10.5) enhances water solubility, as evidenced by its storage recommendation under refrigeration to maintain stability in aqueous formulations. Methyl substitution on the amide nitrogen reduces metabolic susceptibility to dealkylation, extending plasma half-life compared to non-methylated analogs.
Table 1: Structural and Biological Properties of Select Piperidine-Benzamide Derivatives
This hybrid design leverages piperidine’s ability to adopt chair and boat conformations, enabling adaptive binding to proteins with flexible active sites. For instance, in HepG2 hepatocellular carcinoma cells, the piperidine ring in compound 47 induces conformational changes in cyclin-dependent kinases, leading to G2/M phase arrest. The benzamide’s carbonyl group forms hydrogen bonds with Thr199 in AMP-activated protein kinase (AMPK), enhancing phosphorylation and downstream tumor-suppressive effects.
Historical Development of Substituted Benzamide Derivatives in Medicinal Chemistry
Substituted benzamides have undergone a transformative journey from psychotropic agents to precision oncology tools. The first-generation benzamide, sulpiride, introduced in the 1970s, exhibited antipsychotic activity through D2 receptor antagonism but suffered from limited bioavailability and prolactin elevation. Structural refinements in the 1980s–1990s, including the introduction of piperidine and pyrrolidine rings, yielded compounds like remoxipride and amisulpride, which improved receptor selectivity and blood-brain barrier penetration.
The shift toward anticancer applications began in the early 2000s with the discovery of benzamide’s role in epigenetic modulation. Researchers observed that N-(piperidin-4-yl)benzamide derivatives could inhibit histone deacetylases (HDACs) and modulate cell cycle regulators like p21 and p53. For example, compound 47’s induction of p21 expression in HepG2 cells demonstrated a 12-fold increase compared to control treatments, correlating with dose-dependent cell cycle arrest.
Quantitative structure-activity relationship (QSAR) studies further accelerated development. Topological descriptors such as molecular connectivity indices (2χv) and Kiers shape indices (κα1) were used to predict antimicrobial and antitumor activities, enabling rational design of derivatives like N-methyl-3-(piperidin-4-yl)benzamide. These models revealed that electron-donating groups at the benzamide’s para-position enhanced AMPK activation, while bulky piperidine substituents improved metabolic stability.
The integration of crystallography and molecular docking in the 2010s provided atomic-level insights. Studies showed that the dihedral angle between the benzamide and piperidine planes (38° in eticlopride analogs) optimizes binding to kinase domains while minimizing steric hindrance. This geometric precision underpins the clinical potential of this compound as a targeted therapy for hepatocarcinoma and related malignancies.
Properties
IUPAC Name |
N-methyl-3-piperidin-4-ylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-14-13(16)12-4-2-3-11(9-12)10-5-7-15-8-6-10;/h2-4,9-10,15H,5-8H2,1H3,(H,14,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQVWMCDXVFYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(piperidin-4-yl)benzamide hydrochloride typically involves the reaction of 3-(piperidin-4-yl)benzoic acid with methylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(piperidin-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or piperidine derivatives.
Scientific Research Applications
N-Methyl-3-(piperidin-4-yl)benzamide hydrochloride is a chemical compound utilized in scientific research with a molecular formula of . The compound has a molecular weight of approximately 291.76 g/mol. It is a benzamide structure with a piperidine ring substituted at the 3-position and a methyl group attached to the nitrogen atom of the benzamide. The hydrochloride salt form enhances its water solubility, making it useful in biological and chemical applications.
Chemical Reactivity and Synthesis
The reactivity of this compound is due to its functional groups. The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of a carboxylic acid and amine. The piperidine ring can participate in nucleophilic substitution reactions because of its basic nature.
The synthesis of this compound involves several steps, typically using solvents like dichloromethane or ethanol under controlled temperatures.
Biological Activities and Interaction Studies
This compound exhibits biological activities, primarily through its interaction with neurotransmitter systems. It has been studied as a potential pharmacological agent for treating neurological disorders. Its structure suggests a possible affinity for dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions. Research suggests that similar compounds may exhibit analgesic and anxiolytic properties, indicating potential therapeutic use. Interaction studies have focused on its binding affinity to various receptors, with preliminary studies suggesting it may interact with dopamine D2 receptors and serotonin 5HT receptors, indicating potential implications for mood disorders and psychopharmacology.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-Ethyl-N-(3-pyridyl)benzamide | Benzamide with pyridine | Enhanced affinity for nicotinic receptors |
| N-Methyl-N-(4-pyridyl)benzamide | Benzamide with pyridine | Potential use in cognitive enhancement |
| 1-(4-Piperidinyl)-1-butanone | Ketone derivative of piperidine | Exhibits analgesic properties |
This compound stands out because of its piperidine substitution pattern and potential neurological applications, differentiating it from others focused on different receptor systems or therapeutic areas.
Safety Information
Mechanism of Action
The mechanism of action of N-Methyl-3-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural analogs of N-Methyl-3-(piperidin-4-yl)benzamide hydrochloride vary in substituents on the benzamide ring or piperidine group, leading to differences in physicochemical properties, synthesis, and biological activity. Below is a detailed analysis:
Substituent Variations and Physicochemical Properties
Table 1: Key Physicochemical Parameters of Selected Analogs
Notes:
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase metabolic stability but may reduce solubility .
- Halogenated derivatives (e.g., 2-chloro-4,5-difluoro) enhance binding affinity in receptor-targeted therapies .
- Methoxy groups improve water solubility but may reduce membrane permeability .
Structural-Activity Relationship (SAR) Insights
- Piperidine Positioning : Piperidin-4-yl groups enhance conformational flexibility, improving receptor docking compared to azetidine or pyrrolidine analogs .
- Substituent Effects :
- Nitro groups at the 3-position may sterically hinder target binding but improve oxidative stability.
- Trifluoromethyl groups at the 4-position balance lipophilicity and electronic effects, often enhancing oral bioavailability .
Biological Activity
N-Methyl-3-(piperidin-4-yl)benzamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring, which is known for its role in enhancing the pharmacological properties of various compounds. The presence of the benzamide moiety contributes to its ability to interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 227.72 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar piperidine structures have shown potent inhibition against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC values for these compounds often fall within the low nanomolar range, indicating strong antiproliferative effects.
- Cell Line Studies :
- MCF-7 : IC = 27.6 μM
- A549 : IC = 130 nM
- MDA-MB-231 : IC = 94 nM
These findings suggest that modifications to the piperidine ring can enhance biological activity, with certain substitutions leading to improved efficacy against targeted cancer cells .
The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation. For example, compounds with similar structures have been shown to inhibit protein-protein interactions critical for tumor growth, such as those involving Hsp90 and Cdc37 .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following trends have been observed:
- Substituent Effects : The introduction of electron-withdrawing groups on the benzene ring has been found to enhance potency.
- Piperidine Modifications : Variations in the piperidine substituents can significantly alter the compound's affinity for target proteins.
Table: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency |
| Altered piperidine substituents | Variable effects |
| Benzamide modifications | Critical for binding |
Case Studies and Research Findings
- In Vitro Studies : A study evaluating various benzamide derivatives showed that compounds with a piperidine moiety exhibited enhanced interaction with target enzymes involved in cancer progression .
- In Vivo Efficacy : Preliminary animal studies indicated that certain derivatives of this compound could reduce tumor size in xenograft models, suggesting potential for further development into therapeutic agents .
- Safety Profile : Toxicological assessments reveal that while some derivatives exhibit promising anticancer activity, they also require careful evaluation regarding their safety and side effect profiles .
Q & A
Q. Why do toxicity profiles vary between in vitro and in vivo studies?
- Methodological Answer : In vitro assays (e.g., HepG2 cytotoxicity) may overlook metabolic activation by cytochrome P450 enzymes. Conduct Ames tests with S9 metabolic activation and compare with in vivo acute toxicity (OECD 423). Species-specific metabolism (e.g., murine vs. human liver enzymes) often explains disparities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
